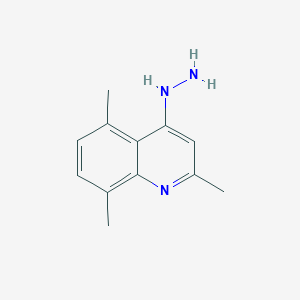

4-Hydrazino-2,5,8-Trimethylquinoline

Description

Contextualization within Quinoline (B57606) Chemistry and Hydrazine (B178648) Derivatives

Quinoline chemistry is a significant branch of organic chemistry, focusing on the synthesis, properties, and applications of compounds containing the quinoline ring system. These compounds are known for their presence in various natural products and synthetic molecules of importance. The introduction of a hydrazine group onto the quinoline scaffold places 4-Hydrazino-2,5,8-Trimethylquinoline within the class of hydrazine derivatives. Hydrazines are notable for their nucleophilic character and are pivotal intermediates in the synthesis of a wide array of heterocyclic systems. The combination of the quinoline framework and the hydrazine functional group suggests a molecule with a rich and versatile chemical reactivity.

Significance of the Quinoline Scaffold in Organic Chemistry

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric environment, making it an excellent platform for the development of functional molecules. The ability to modify the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties. rsc.orgacs.org The versatility of the quinoline nucleus is evident in its widespread use as a building block in the synthesis of more complex molecular architectures. acs.org

Structural Elucidation and Regiochemical Considerations of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific spectral data for this exact compound are not widely published, the expected analytical characteristics can be inferred from related structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy would be instrumental in confirming its molecular structure. mdpi.comalchempharmtech.com

The synthesis of this compound presents notable regiochemical challenges. The term "regiochemistry" refers to the specific orientation of chemical reactions, and in this case, it pertains to the precise placement of the three methyl groups and the hydrazino group on the quinoline ring. The synthesis would likely involve a multi-step process, beginning with the construction of the 2,5,8-trimethylquinoline (B20356) core. Classic quinoline syntheses, such as the Doebner-von Miller or Friedländer reactions, could potentially be adapted for this purpose, although controlling the regioselectivity to obtain the desired 2,5,8-substitution pattern can be complex. nih.gov

Once the trimethylated quinoline is obtained, the introduction of the hydrazino group at the 4-position would typically proceed via a nucleophilic aromatic substitution reaction. A common strategy involves the synthesis of a precursor, such as 4-chloro-2,5,8-trimethylquinoline (B1361597). This chloro-derivative can then be reacted with hydrazine hydrate (B1144303) to displace the chloride and install the hydrazino group. mdpi.compharmascholars.com The success of this step is dependent on the reactivity of the 4-position of the quinoline ring, which is generally activated towards nucleophilic attack.

Table 1: Key Chemical Information for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃ |

| IUPAC Name | 4-hydrazinyl-2,5,8-trimethylquinoline |

| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(C=C2NN)C |

| InChI Key | Information not readily available |

| CAS Number | 203626-71-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5,8-trimethylquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)10(15-13)6-9(3)14-12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBZBGZAPYDDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazino 2,5,8 Trimethylquinoline and Its Precursors

Strategies for the Construction of the Trimethylquinoline Nucleus

The formation of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been refined and adapted over time. These classical methods, alongside modern catalytic and green approaches, provide a versatile toolbox for the synthesis of substituted quinolines like 2,5,8-trimethylquinoline (B20356).

Classical Cyclization Reactions for Quinoline Ring Formation

A variety of well-established reactions are available for the synthesis of the quinoline core. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives.

The Skraup synthesis is a vigorous reaction that produces quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

The Doebner-von Miller reaction is a more flexible modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.org

The Friedländer synthesis offers a direct route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. The isatin ring is opened to an isatoic acid derivative, which then condenses with the carbonyl compound and cyclizes.

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

The Conrad-Limpach synthesis also yields 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction conditions can be controlled to favor either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product) in what is known as the Knorr modification.

Modern adaptations of these classical methods often focus on improving yields, reducing reaction times, and employing milder conditions through the use of microwave irradiation or novel catalysts.

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Reaction Name | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline (often unsubstituted in the pyridine (B92270) ring) |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl, ZnCl₂) | Substituted quinolines |

| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl compound with α-methylene group | Acid or base catalyst | Substituted quinolines |

| Pfitzinger | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acids |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate ester | Heat | 4-Hydroxyquinolines |

| Conrad-Limpach | Aniline, β-Ketoester | Heat | 4-Hydroxyquinolines |

Specific Approaches for 2,5,8-Trimethylquinoline and Related Isomers

To synthesize 2,5,8-trimethylquinoline, the choice of starting materials for the classical reactions is crucial. For instance, a Skraup or Doebner-von Miller reaction would logically employ 2,5-dimethylaniline (B45416) as the aniline component. solubilityofthings.comnih.gov The reaction of 2,5-dimethylaniline with an appropriate three-carbon carbonyl precursor, such as crotonaldehyde (B89634) (in a Doebner-von Miller type reaction), would be expected to yield the desired trimethylquinoline isomer.

The Combes quinoline synthesis provides another viable route, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgresearchgate.net For the synthesis of 2,5,8-trimethylquinoline, 2,5-dimethylaniline would be reacted with acetylacetone. The initial condensation forms an enamine intermediate, which then undergoes cyclodehydration to form the quinoline ring. youtube.com The regioselectivity of the cyclization can be influenced by steric and electronic factors of the substituents on the aniline ring. wikipedia.org

A Friedländer approach would necessitate a 2-amino-3,6-dimethylbenzaldehyde (B15313100) or a related ketone, which would then be condensed with acetone (B3395972) to introduce the 2-methyl group of the quinoline ring.

Catalytic and Green Chemistry Approaches for Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. These approaches aim to reduce waste, avoid harsh reaction conditions, and utilize reusable catalysts.

Magnetic nanoparticle catalysis has emerged as a promising green methodology. wikipedia.org Iron oxide nanoparticles, for instance, can serve as efficient and magnetically separable catalysts for various organic transformations, including the synthesis of quinolines. wikipedia.org Their high surface area and ease of recovery make them an attractive alternative to traditional homogeneous catalysts.

Metal-free protocols are also gaining prominence, aligning with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. wikipedia.orgorganic-chemistry.org These methods often employ organocatalysts, ionic liquids, or catalyst-free conditions under microwave irradiation or in environmentally benign solvents like water. researchgate.net For example, the Friedländer synthesis has been successfully carried out in water without any catalyst, showcasing a highly green approach to quinoline formation. rsc.orgquimicaorganica.orgpjsir.orgreddit.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Strong acids (H₂SO₄, HCl), Lewis acids | Magnetic nanoparticles, organocatalysts, metal-free systems |

| Solvents | Often harsh (e.g., nitrobenzene) or requires solvent-free high temperatures | Water, ethanol (B145695), ionic liquids, solvent-free conditions |

| Energy Input | High temperatures, long reaction times | Microwave irradiation, ultrasound, often milder conditions |

| Byproducts | Can generate significant waste | Minimized waste generation, higher atom economy |

| Catalyst Reusability | Often not reusable | A key feature, especially for nanoparticle catalysts |

Introduction of the Hydrazine (B178648) Moiety at the C-4 Position

Once the 2,5,8-trimethylquinoline nucleus is synthesized, the next critical step is the introduction of the hydrazine group at the 4-position. This can be achieved through several synthetic routes, most commonly involving the displacement of a suitable leaving group or the transformation of a nitro group.

Direct Hydrazinolysis of Halogenated Quinoline Intermediates

A widely used and direct method for introducing a hydrazine group onto the quinoline ring is through the nucleophilic aromatic substitution of a halogen atom, typically chlorine, at the 4-position. rsc.orgmdpi.comnih.gov This process, known as hydrazinolysis, involves the reaction of a 4-chloroquinoline (B167314) derivative with hydrazine hydrate (B1144303). rsc.orgnih.govresearchgate.netorgsyn.org

The synthesis of the required precursor, 4-chloro-2,5,8-trimethylquinoline (B1361597), can be accomplished by treating the corresponding 2,5,8-trimethyl-4-quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comnih.gov The subsequent reaction with hydrazine hydrate, often in a suitable solvent like ethanol and under reflux, displaces the chloride ion to yield 4-hydrazino-2,5,8-trimethylquinoline. mdpi.comnih.gov The reaction's success is dependent on the reactivity of the C-4 position towards nucleophilic attack.

Reduction of Nitroquinoline Derivatives to Aminoquinolines, followed by Diazotization and Reduction to Hydrazines

An alternative, multi-step approach to introduce the hydrazine moiety involves the initial synthesis of a 4-nitroquinoline (B1605747) derivative. This can be achieved through nitration of the pre-formed 2,5,8-trimethylquinoline. The nitro group at the 4-position can then be reduced to an amino group. commonorganicchemistry.comcommonorganicchemistry.com Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation. reddit.comcommonorganicchemistry.comcommonorganicchemistry.commdma.chresearchgate.net

The resulting 4-amino-2,5,8-trimethylquinoline (B12621240) is then subjected to diazotization by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. This forms a diazonium salt intermediate. Subsequent reduction of the diazonium salt yields the desired hydrazine derivative. A common reagent for this reduction is sodium sulfite (B76179) (Na₂SO₃) or stannous chloride. This sequence provides a reliable, albeit longer, pathway to the target 4-hydrazinoquinoline (B99260). mdpi.com

Multi-Step Conversions for the Formation of the Hydrazino Group

The formation of a 4-hydrazino group on a quinoline ring is generally not a single-step process but rather the culmination of a multi-step synthesis. A prevalent and established methodology involves the nucleophilic substitution of a halogen, typically chlorine, at the C4 position of the quinoline core with hydrazine. This precursor, the 4-chloroquinoline derivative, is itself synthesized from a corresponding 4-hydroxyquinoline, which is formed during the initial cyclization that creates the quinoline ring system.

A general synthetic sequence is as follows:

Formation of 4-Hydroxyquinoline: The synthesis often begins with a substituted aniline (e.g., 2,5-dimethylaniline for a 2,5,8-trimethylquinoline backbone) which undergoes a cyclization reaction. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxy-3-carbethoxyquinoline intermediate. mdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Chlorination: The hydroxyl group at the C4 position is then converted into a more reactive leaving group. Treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding the 4-chloroquinoline intermediate. chemicalbook.com

Hydrazinolysis: The final step is the introduction of the hydrazino group. The 4-chloroquinoline derivative is reacted with hydrazine hydrate, often in a suitable solvent like ethanol. The hydrazine acts as a nucleophile, displacing the chloride ion at the C4 position to yield the final 4-hydrazinoquinoline product. pharmascholars.com

This sequence provides a versatile route to a wide range of 4-hydrazinoquinoline derivatives, as the initial choice of substituted aniline and other reactants determines the final substitution pattern on the heterocyclic ring.

Synthesis of Related Hydrazinoquinoline Derivatives

The synthetic strategies for producing this compound can be adapted to create a variety of related derivatives with different substitution patterns on the quinoline nucleus.

Synthetic Pathways for 4-Hydrazino-2,6,8-Trimethylquinoline and 4-Hydrazino-2,8-Dimethylquinoline

The synthesis of these specific analogues follows the general multi-step pathway previously described, starting from appropriately substituted anilines.

For 4-Hydrazino-2,6,8-trimethylquinoline , the synthesis would commence from 2,4,6-trimethylaniline. The key intermediate, 4-chloro-2,6,8-trimethylquinoline, is prepared and subsequently reacted with hydrazine.

For 4-Hydrazino-2,8-dimethylquinoline , the synthesis starts with 2,4-dimethylaniline. This aniline is used to construct the 4-hydroxy-2,8-dimethylquinoline core, which is then converted to the 4-chloro-2,8-dimethylquinoline (B186857) intermediate before the final hydrazinolysis step.

The general reaction scheme for these conversions is outlined in the table below.

| Target Compound | Starting Aniline | Key Intermediate | Final Reaction Step |

|---|---|---|---|

| 4-Hydrazino-2,6,8-trimethylquinoline | 2,4,6-Trimethylaniline | 4-Chloro-2,6,8-trimethylquinoline | Reaction with Hydrazine Hydrate |

| 4-Hydrazino-2,8-dimethylquinoline | 2,4-Dimethylaniline | 4-Chloro-2,8-dimethylquinoline | Reaction with Hydrazine Hydrate |

Preparation of Hydrazino-Substituted Quinolin-2(1H)-ones and Their Thio Analogues

The synthesis of hydrazino-substituted quinolin-2(1H)-ones and their corresponding thio analogues also relies on the nucleophilic displacement of a 4-chloro substituent.

Hydrazino-Substituted Quinolin-2(1H)-ones: The key precursors for these compounds are 4-chloroquinolin-2(1H)-ones. These are typically prepared from 4-hydroxyquinolin-2(1H)-ones via chlorination. The subsequent reaction with hydrazine hydrate, often by refluxing in a solvent, yields the desired 4-hydrazinylquinolin-2(1H)-ones. mdpi.combohrium.com This method has been successfully applied to a range of substituted quinolinones. mdpi.com

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloroquinolin-2(1H)-one | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in Pyridine | 4-Hydrazinylquinolin-2(1H)-one | mdpi.com |

Hydrazino-Substituted Quinoline-2(1H)-thiones: The synthesis of the thio analogues follows a similar logic. First, the corresponding 4-chloroquinoline-2(1H)-thione is prepared. This can be achieved by heating the 4-chloroquinolin-2(1H)-one with a thionating agent like phosphorus pentasulfide, or by reacting a 2,4-dichloroquinoline (B42001) with thiourea. mdpi.com Once the 4-chloro-2-thione is obtained, it is treated with hydrazine hydrate to furnish the 4-hydrazinoquinoline-2(1H)-thione. The reaction involves the selective nucleophilic substitution of the chlorine atom at the C4 position. mdpi.com

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine Hydrate (NH₂NH₂·H₂O) | Boiling Ethanol | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

Chemical Transformations and Reaction Mechanisms of 4 Hydrazino 2,5,8 Trimethylquinoline

Reactions Involving the Hydrazine (B178648) Functional Group.

The hydrazine moiety (-NHNH₂) attached to the C4 position of the 2,5,8-trimethylquinoline (B20356) core is the primary center of reactivity. Its chemical behavior is characteristic of arylhydrazines, undergoing reactions that lead to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. These transformations are fundamental to constructing a diverse array of derivative compounds.

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazones and Azines.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. 4-Hydrazino-2,5,8-Trimethylquinoline readily reacts with a wide range of aldehydes and ketones, typically under mild acidic catalysis, to yield the corresponding hydrazones. semanticscholar.orgnih.govnih.gov

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. researchgate.net This is followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of hydrazones. mdpi.com The resulting products, N-(2,5,8-trimethylquinolin-4-yl)hydrazones, are often stable, crystalline solids. The reaction is versatile, accommodating both aliphatic and aromatic aldehydes and ketones, which allows for the introduction of various substituents into the final molecule.

Under conditions of excess aldehyde and in the absence of a hydrazine scavenger, azines can be formed. This occurs through the reaction of the initially formed hydrazone with a second molecule of the aldehyde.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Reaction Conditions |

| This compound | R¹-CHO (Aldehyde) | (E)-1-((2,5,8-Trimethylquinolin-4-yl)imino)-R¹-amine (Hydrazone) | Mild acid (e.g., acetic acid), Ethanol (B145695), Reflux |

| This compound | R¹-CO-R² (Ketone) | (E)-1-(1-(2,5,8-Trimethylquinolin-4-yl)hydrazono)-R¹R²-alkane (Hydrazone) | Mild acid (e.g., acetic acid), Ethanol, Reflux |

| This compound | 2x R¹-CHO (Excess Aldehyde) | R¹-CH=N-N=CH-R¹ (Azine) + 2,5,8-Trimethylquinolin-4-amine | Specific conditions promoting transimination |

Cyclization Reactions to Form Fused Heterocyclic Systems.

The hydrazine group of this compound is a key functional group for the construction of various fused heterocyclic rings. These cyclization reactions significantly expand the structural diversity of compounds derivable from this quinoline (B57606) core.

This compound can serve as a precursor for obtaining quinoline-substituted triazole and thiadiazole rings. The synthesis of a 1,2,4-triazole (B32235) ring often proceeds through an intermediate acylthiosemicarbazide or a related derivative. For instance, reaction with an isothiocyanate yields a thiosemicarbazide, which can be cyclized under basic conditions to a triazole-thione. organic-chemistry.org

Alternatively, reaction of the corresponding hydrazide (formed from the hydrazine) with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate (B1144303), can lead to the formation of an amino-triazole-thiol derivative. rsc.org

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the hydrazine with sources of a C-S unit. A common method involves converting the hydrazine to a carbohydrazide, reacting it with carbon disulfide to form a dithiocarbazate salt, which is then cyclized with a strong acid. chempap.org Another pathway involves the acid-catalyzed cyclization of acylthiosemicarbazide intermediates. organic-chemistry.org

| Heterocycle | Typical Reagents | Intermediate | General Conditions |

| 1,2,4-Triazole | 1. R-NCS 2. Base (e.g., NaOH) | N-R-thiosemicarbazide | 1. Ethanol, Reflux 2. Aqueous base, Heat |

| 1,3,4-Thiadiazole | 1. CS₂, KOH 2. H₂SO₄ | Dithiocarbazate | 1. Ethanol, 0°C to RT 2. Concentrated acid, Heat |

The synthesis of 1,3,4-oxadiazoles typically requires the hydrazine to be first converted into a hydrazide (acylhydrazine). This is achieved by reacting this compound with an acid chloride or anhydride (B1165640). The resulting hydrazide can then undergo dehydrative cyclization with various reagents, such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Synthesizing a benzimidazole (B57391) ring directly from the hydrazine moiety is less direct than the classic condensation of an o-phenylenediamine (B120857) with an aldehyde. However, a plausible route involves the reaction of this compound with a suitably substituted benzene (B151609) ring that can undergo subsequent intramolecular cyclization. For example, reaction with an ortho-halo benzaldehyde (B42025) would form a hydrazone, which could potentially undergo a transition-metal-catalyzed or base-mediated intramolecular C-N bond formation to construct the benzimidazole ring system. A more established, albeit multi-step, approach involves converting 2-mercaptobenzimidazole (B194830) to 2-hydrazinobenzimidazole, which can then be condensed with aldehydes. chempap.org By analogy, one could envision a pathway where the quinoline hydrazine acts as a nucleophile to build a benzimidazole scaffold.

Arylhydrazines are known to undergo self-condensation and oxidation reactions, and 4-hydrazinoquinolines are no exception. While not specifically documented for the 2,5,8-trimethyl derivative, related compounds like 4-hydrazinylquinolin-2(1H)-ones undergo an unprecedented dimerization and oxidation cascade to yield pyridazino[4,3-c:5,6-c′]diquinoline derivatives.

This transformation is believed to occur via an autoxidation mechanism, particularly when heated in a solvent like pyridine (B92270) in the presence of air. The proposed mechanism involves several steps, including nucleophilic substitution, dimerization, aerial oxidation, and electrocyclic reactions, ultimately leading to a stable pentacyclic aromatic system. This reaction does not proceed under an inert atmosphere, confirming the requirement of an oxidant (air). It is plausible that this compound could undergo a similar transformation to yield 2,5,8,10,13,16-Hexamethylpyridazino[4,3-c:5,6-c′]diquinoline.

The Fischer indole (B1671886) synthesis is a classic organic reaction used to synthesize indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. As a heteroarylhydrazine, this compound is a suitable substrate for this reaction.

The reaction proceeds in several steps:

Hydrazone Formation: The initial step is the condensation of the hydrazine with the carbonyl compound to form a hydrazone, as described in section 3.1.1.

Tautomerization: The hydrazone tautomerizes to its enamine form.

-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and forming a di-imine intermediate.

Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates a molecule of ammonia, followed by tautomerization to yield the final, energetically favorable aromatic indole ring system.

Using this compound in a Fischer synthesis would lead to the formation of novel indole rings fused to the quinoline system, specifically creating a pyrrolo[3,2-c]quinoline derivative. The specific structure of the final product would depend on the aldehyde or ketone used.

| Ketone/Aldehyde Reactant | Intermediate | Product | Catalyst |

| Acetone (B3395972) (Propan-2-one) | (E)-2-((2,5,8-Trimethylquinolin-4-yl)hydrazono)propane | 2,2,6,9,12-Pentamethyl-2,5-dihydro-1H-pyrrolo[3,2-c]quinoline | Brønsted acid (H₂SO₄, PPA) or Lewis acid (ZnCl₂) |

| Cyclohexanone | 1-((2,5,8-Trimethylquinolin-4-yl)hydrazono)cyclohexane | Indole fused with both quinoline and cyclohexane (B81311) rings | Brønsted acid (H₂SO₄, PPA) or Lewis acid (ZnCl₂) |

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on adjacent nitrogen atoms, a phenomenon sometimes referred to as the alpha effect. In this compound, the nucleophilic character of the terminal amino group is influenced by the electronic properties of the quinoline ring. The electron-donating nature of the three methyl groups on the aromatic system enhances the electron density of the ring, which in turn can slightly increase the nucleophilicity of the attached hydrazine moiety compared to unsubstituted arylhydrazines. nih.gov

The nucleophilic reactivity of the hydrazine group is most commonly demonstrated in condensation reactions with carbonyl compounds. Aldehydes and ketones react readily with this compound under mild, often acidic, conditions to form the corresponding hydrazones. libretexts.orgfiveable.me This reaction is fundamental in derivatization, where the formation of a stable Schiff base allows for the characterization and quantification of carbonyl-containing molecules. nih.govresearchgate.netumn.edu

Similarly, the hydrazine moiety can attack other electrophilic centers. For instance, it can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable hydrazides. nih.govresearchgate.net Kinetic studies on various hydrazines show that their reactivity is comparable to that of simple primary amines like methylamine. acs.orgresearchgate.net The presence of alkyl or aryl substituents influences reaction rates, with electron-donating groups generally accelerating the nucleophilic attack. nih.gov

| Reactant Type | Product Type | General Conditions | Significance |

|---|---|---|---|

| Aldehyde / Ketone | Hydrazone | Mildly acidic (e.g., acetic acid) | Derivatization, Synthesis of N-N linked heterocycles |

| Acyl Chloride / Anhydride | Hydrazide | Base catalyst (e.g., pyridine) | Synthesis of stable amide-like structures |

| Isocyanate / Isothiocyanate | Semicarbazide / Thiosemicarbazide | Typically neat or in a polar solvent | Precursors for heterocyclic synthesis |

Acylation and Sulfonylation of the Hydrazine Group

Acylation and sulfonylation reactions target the nucleophilic terminal nitrogen of the hydrazine group, leading to the formation of stable N-acyl and N-sulfonyl derivatives, respectively.

Acylation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine to neutralize the liberated acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the acylated hydrazine. This reaction is analogous to the well-known Friedel-Crafts acylation in terms of electrophile generation and subsequent nucleophilic attack. youtube.comyoutube.com

Sulfonylation involves the reaction of the hydrazine group with a sulfonyl halide, most commonly a sulfonyl chloride, in the presence of a base. This reaction produces N-sulfonylhydrazines, also known as sulfonylhydrazides. For example, related hydrazinoquinolines have been shown to react with p-toluenesulfonyl chloride in pyridine to afford the corresponding tosylhydrazide. Sulfonyl hydrazides are themselves stable and versatile reagents in organic synthesis. nih.gov The reaction mechanism is similar to acylation, with the nucleophilic nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride.

| Reaction | Reagent | Catalyst/Solvent | Product |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N'-(2,5,8-trimethylquinolin-4-yl)acetohydrazide |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | N'-(2,5,8-trimethylquinolin-4-yl)-4-methylbenzenesulfonohydrazide |

Reactions Involving the Quinoline Core

Reactivity of Methyl Groups on the Quinoline Ring

The three methyl groups on the quinoline ring of this compound exhibit reactivity characteristic of benzylic C-H bonds, which are activated by the adjacent aromatic system. These groups can undergo oxidation and condensation reactions.

Oxidation: The methyl groups can be oxidized to various degrees. Controlled oxidation can yield the corresponding quinoline carboxaldehydes, which are valuable synthetic intermediates. tandfonline.com Reagents such as selenium dioxide are effective for the oxidation of methyl groups at the 2- and 4-positions of the quinoline ring. tandfonline.com For methyl groups on the carbocyclic ring (at positions 5 and 8), other methods like photocatalytic oxidation using TiO₂ or oxidation with nickel peroxide have proven effective. tandfonline.comnih.gov More advanced methods involve transition-metal catalysis; for instance, the 8-methyl group can undergo palladium-catalyzed arylation followed by oxidation to yield 8-benzoylquinolines. acs.org

Condensation: The methyl group at the 2-position is particularly activated due to its proximity to the ring nitrogen and can participate in condensation reactions. For example, it can react with aromatic aldehydes, such as benzaldehyde, in the presence of a dehydrating agent like acetic anhydride to form styrylquinoline derivatives. rsc.org This reaction proceeds via an initial aldol-type addition followed by dehydration.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Skeleton

Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally electron-deficient due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring (carbocycle) rather than the pyridine ring. quimicaorganica.org In an unsubstituted quinoline, the C5 and C8 positions are the most reactive towards electrophiles, a preference dictated by the superior stability of the resulting cationic intermediates (σ-complexes). quimicaorganica.org

In this compound, the situation is more complex. The primary sites for electrophilic attack (C5 and C8) are already substituted with methyl groups. The existing substituents—three activating methyl groups and the strongly activating ortho, para-directing hydrazine group—will collectively direct incoming electrophiles to the remaining vacant positions on the carbocyclic ring, namely C6 and C7. The powerful activating and directing effect of the hydrazine group at C4 would strongly favor substitution at the C5-position, but since it is blocked, the next most likely position would be influenced by the combined effects of all substituents.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the C-H bonds of the quinoline core is generally not feasible. SNAr reactions on heterocyclic rings typically require two features: a good leaving group (such as a halide) and activation of the ring by electron-withdrawing groups. nih.gov The hydrazine group is a poor leaving group. Therefore, direct displacement of the hydrazine moiety by another nucleophile is highly unlikely. Instead, nucleophilic substitution is a key step in the synthesis of this compound, where a precursor like 4-chloro-2,5,8-trimethylquinoline (B1361597) would react with hydrazine hydrate, with the chloride ion serving as the leaving group. mdpi.org

Mechanistic Studies of Transformation Pathways

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies on hydrazinoquinolines and related systems have provided insight into the intermediates and transition states governing their transformations.

In the synthesis of hydrazinoquinolines via SNAr, the reaction of a haloquinoline with hydrazine likely proceeds through a stepwise addition-elimination mechanism. This pathway involves the initial nucleophilic attack of hydrazine on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex, often called a Meisenheimer intermediate. Subsequent elimination of the halide ion restores the aromaticity of the ring to yield the final product. Some kinetic studies on similar systems suggest the mechanism may be borderline between a concerted and a stepwise pathway, potentially involving hydrogen-bonded transition states that stabilize the incoming nucleophile. researchgate.net

The condensation of the hydrazine moiety with carbonyl compounds proceeds through a well-established nucleophilic addition mechanism. The initial attack of the terminal nitrogen on the carbonyl carbon forms a zwitterionic tetrahedral intermediate. This is followed by proton transfer to form a neutral carbinolamine intermediate (or aminoalcohol). Acid catalysis facilitates the subsequent dehydration of this intermediate, which involves protonation of the hydroxyl group, converting it into a good leaving group (H₂O), and elimination to form the C=N double bond of the hydrazone. libretexts.orgfiveable.me In some cases, related intermediates like hydroxy-pyrazolines have been isolated and fully characterized, providing direct evidence for the reaction pathway. rsc.org

Influence of Reaction Conditions and Catalysts on Reaction Mechanisms

The chemical transformations of this compound are highly sensitive to the surrounding reaction environment. Factors such as the choice of solvent, the pH of the medium, and the presence or absence of specific catalysts can fundamentally alter the reaction pathway, leading to different products through distinct mechanistic routes. Research into the reactivity of the 4-hydrazinoquinoline (B99260) scaffold reveals that these conditions can dictate the outcome of complex reaction cascades, including cyclizations, oxidations, and rearrangements.

Solvent Effects on Reaction Pathways

The solvent is not merely an inert medium but often plays a crucial role in the reaction mechanism. For instance, in the synthesis of pyrazoloquinolines from quinoline precursors, the choice of solvent can determine the isomeric product formed. Studies on related 4-hydrazinoquinoline derivatives reacting with dicarbonyl compounds have shown that using a protic, acidic solvent like acetic acid can favor the formation of linear isomers such as 1H-pyrazolo[3,4-b]quinolines. mdpi.com In contrast, employing a polar aprotic solvent such as dimethylformamide (DMF) can steer the reaction towards the formation of angular isomers, specifically pyrazolo[4,3-c]quinolines. mdpi.com This divergence is attributed to the solvent's ability to stabilize different transition states and intermediates unique to each cyclization pathway.

Influence of pH and Catalysts

The pH of the reaction medium is a critical determinant in the transformations of hydrazinoquinolines. The hydrazine moiety possesses both nucleophilic and basic properties, which are modulated by pH.

Acidic Conditions: Under strongly acidic conditions, the hydrazine group is protonated, which significantly reduces its nucleophilicity. This can inhibit or completely halt expected reactions. For example, attempts to induce dimerization and autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a structurally related class of compounds, failed when conducted in an acidic medium like an HCl/ethanol mixture. mdpi.com The protonation of the hydrazine nitrogen atoms deactivates them towards the initial nucleophilic steps required for the reaction to proceed. However, milder acidic conditions, such as using acetic acid, can serve to catalyze condensation reactions by activating carbonyl groups toward nucleophilic attack by the hydrazine. mdpi.com

Basic and Neutral Conditions: In contrast, basic conditions can enhance the nucleophilicity of the hydrazine group. Pyridine, for instance, serves as both a solvent and a basic catalyst, promoting reactions that are otherwise sluggish. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones proceeds efficiently when refluxed in dry pyridine, leading to the formation of complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures in high yields. mdpi.com The proposed mechanism involves a series of steps including nucleophilic substitution, dimerization, aerial oxidation, and electrocyclization, all facilitated by the basic environment. mdpi.com The reaction is believed to proceed via an initial proton shift, followed by dimerization and subsequent aerial oxidation of the N-H bonds. mdpi.com The reaction's dependence on air is highlighted by the fact that it does not proceed under an inert argon atmosphere. mdpi.com

Hydrazine itself can also act as a catalyst in certain transformations, such as in ring-closing carbonyl-olefin metathesis (RCCOM) reactions to synthesize 1,2-dihydroquinolines. nih.gov This showcases the dual role of hydrazine derivatives as both reactants and catalysts.

The table below summarizes the observed influence of various reaction conditions on the transformation of 4-hydrazinoquinoline analogues.

| Reaction Condition/Catalyst | Substrate Type | Observed Effect on Mechanism | Resulting Product Type | Reference |

|---|---|---|---|---|

| Dry Pyridine (reflux) | 4-Hydrazinylquinolin-2(1H)-one | Acts as a basic catalyst, facilitating a cascade of nucleophilic substitution, dimerization, autoxidation, and electrocyclization. | Pyridazino[4,3-c:5,6-c']diquinoline | mdpi.com |

| HCl/Ethanol Mixture | 4-Hydrazinylquinolin-2(1H)-one | Inhibits the reaction due to protonation and deactivation of the hydrazine group. | Reaction failed; starting material recovered. | mdpi.com |

| Acetic Acid | Quinoline derivative + Hydrazine | Acts as a solvent and acid catalyst, promoting cyclization. | Linear 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| Dimethylformamide (DMF) | Quinoline derivative + Hydrazine | Acts as a polar aprotic solvent, favoring an alternative cyclization pathway. | Angular Pyrazolo[4,3-c]quinolin-2-ones | mdpi.com |

| Hydrazine (as catalyst) | N-prenylated 2-aminobenzaldehydes | Catalyzes ring-closing carbonyl-olefin metathesis (RCCOM). | 1,2-Dihydroquinolines | nih.gov |

Derivatives of 4 Hydrazino 2,5,8 Trimethylquinoline and Their Synthetic Utility

Design and Synthesis of Functionalized Derivatives

The synthetic utility of 4-Hydrazino-2,5,8-trimethylquinoline is significantly expanded through the strategic functionalization of both the hydrazino group and the quinoline (B57606) ring system. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, paving the way for the development of novel compounds with tailored characteristics.

N-Substituted and N,N'-Disubstituted Hydrazinoquinoline Derivatives

The hydrazine (B178648) moiety of this compound serves as a prime site for the introduction of various substituents, leading to the formation of N-substituted and N,N'-disubstituted derivatives. These reactions typically exploit the nucleophilicity of the nitrogen atoms.

N-Aryl Derivatives: The reaction of this compound with aryl halides or other suitable electrophiles can yield N-aryl substituted hydrazinoquinolines. For instance, the synthesis of new substituted benzene (B151609) sulfonohydrazones has been reported through the reaction of a precursor with various aromatic aldehydes and ketones. This suggests a viable route to N-aryl derivatives of the target compound. ekb.eg

N,N'-Diacyl Derivatives: The acylation of the hydrazine group is a common strategy to produce stable derivatives. N,N'-diacylhydrazines can be synthesized through several methods, including the coupling of acyl chlorides with carbohydrazides or the reaction of hydrazine hydrate (B1144303) with carboxylic acids. imust.edu.cnresearchgate.netnih.govbohrium.com These methods are applicable to this compound to generate a library of N,N'-diacyl derivatives with potential applications in materials science and medicinal chemistry.

A representative scheme for the synthesis of N-substituted and N,N'-diacyl derivatives is presented below:

| Reactant | Reagent | Product Type |

| This compound | Aryl Halide | N-Aryl Hydrazinoquinoline |

| This compound | Acyl Chloride | N,N'-Diacyl Hydrazinoquinoline |

Modification of the Quinoline Ring System via Peripheral Substitutions

The quinoline ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the existing methyl groups and the hydrazine moiety influence the position of substitution.

Electrophilic aromatic substitution on the quinoline nucleus generally occurs on the benzene ring portion. For quinoline itself, nitration typically yields a mixture of 5- and 8-nitroquinolines. stackexchange.comquora.comreddit.com In the case of 2,5,8-trimethylquinoline (B20356), the positions for electrophilic attack would be influenced by the activating methyl groups. The presence of the hydrazine group further complicates the regioselectivity. It is anticipated that electrophilic substitution would occur at the C-5 and C-8 positions of the quinoline ring, guided by the electronic effects of the substituents. quora.com

Common electrophilic substitution reactions that could be applied to modify the quinoline ring include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of halogen atoms.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

These peripheral substitutions are crucial for modulating the physicochemical properties of the resulting molecules, which can have a profound impact on their biological activity and material applications.

This compound as a Building Block in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic heterocyclic systems and scaffolds for bioactive molecules.

Precursors for Complex Polycyclic Systems

The hydrazine functionality in this compound is a key reactive handle for the construction of fused heterocyclic rings. Several important classes of polycyclic compounds can be accessed from this precursor.

Indole (B1671886) Derivatives via Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. thermofisher.comwikipedia.orgorganic-chemistry.orgnih.govsharif.edu this compound can serve as the arylhydrazine component in this reaction, leading to the formation of novel indole derivatives fused to the quinoline system.

Pyrazolo[4,3-c]quinolines: The reaction of 4-hydrazinoquinolines with suitable C3 synthons can lead to the formation of pyrazolo[4,3-c]quinoline derivatives. These compounds have garnered significant interest due to their potential anti-inflammatory and anticancer activities. nih.govresearchgate.netnih.gov The synthesis typically involves the condensation of the hydrazine with a dicarbonyl compound or its equivalent, followed by cyclization.

Triazolo[4,5-c]quinolines: Another important class of polycyclic systems accessible from 4-hydrazinoquinolines are triazolo[4,5-c]quinolines. jazanu.edu.saresearchgate.net The synthesis often involves the reaction of the hydrazine with a source of a one-carbon unit, such as formic acid or its derivatives, to construct the triazole ring. These compounds are of interest in medicinal chemistry due to their diverse biological activities. semanticscholar.orgresearchgate.netnih.govresearchgate.net

A summary of the polycyclic systems that can be synthesized from this compound is provided in the table below.

| Reaction Type | Reagents | Resulting Polycyclic System |

| Fischer Indole Synthesis | Ketone/Aldehyde, Acid | Indoloquinoline |

| Pyrazole Annulation | 1,3-Dicarbonyl Compound | Pyrazolo[4,3-c]quinoline |

| Triazole Annulation | One-Carbon Synthon | Triazolo[4,5-c]quinoline |

Synthons for Bioactive Molecular Scaffolds

The 4-hydrazinoquinoline (B99260) moiety is a recognized pharmacophore and its derivatives have been explored for various therapeutic applications. The ability to readily modify both the hydrazine group and the quinoline ring allows for the generation of diverse molecular scaffolds with potential biological activity.

Antitumoral Derivatives: Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties. researchgate.netnih.govmdpi.com The 4-anilinoquinazoline (B1210976) scaffold, which shares structural similarities with N-aryl-4-hydrazinoquinolines, is a well-established core for tyrosine kinase inhibitors used in cancer therapy. This suggests that derivatives of this compound could be designed as potential antitumoral agents.

Herbicidal Derivatives: While specific studies on the herbicidal activity of this compound derivatives are not extensively documented, the broader class of hydrazide and triazole derivatives has been investigated for such applications. The structural features of the quinoline ring combined with the reactive hydrazine group offer opportunities for the design of novel herbicides.

Artificial Peptides: The hydrazine moiety can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and biological stability. While the direct use of this compound in artificial peptide synthesis is not widely reported, the principles of peptide chemistry suggest its potential as a building block to introduce a rigid, aromatic quinoline constraint into a peptide backbone.

The following table summarizes the potential bioactive applications of derivatives of this compound.

| Bioactive Scaffold | Potential Application | Rationale |

| N-Aryl-4-hydrazinoquinolines | Antitumoral Agents | Structural similarity to known tyrosine kinase inhibitors. |

| Functionalized Hydrazinoquinolines | Herbicides | Known herbicidal activity of related hydrazide and triazole compounds. |

| Quinoline-containing Peptidomimetics | Artificial Peptides | Introduction of conformational constraints and potential for altered biological activity. |

Coordination Chemistry of 4 Hydrazino 2,5,8 Trimethylquinoline As a Ligand

Supramolecular Assemblies and Materials Science Applications

Non-Covalent Interactions in 4-Hydrazino-2,5,8-Trimethylquinoline Systems

The structure of this compound is predisposed to engage in a variety of non-covalent interactions that dictate its assembly in the solid state and in solution. The primary forces at play are hydrogen bonding and π-π stacking, which arise from the hydrazine (B178648) group and the quinoline (B57606) ring system, respectively.

Hydrogen Bonding: The hydrazine group (-NHNH₂) is a potent source of hydrogen bonds, with the N-H groups acting as hydrogen bond donors and the lone pairs on the nitrogen atoms serving as acceptors. researchgate.netnih.gov These interactions can lead to the formation of well-defined molecular chains or networks. researchgate.net For instance, in related quinoline-hydrazine compounds, molecules are often linked into ribbons and other motifs through these directional forces. researchgate.net The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor, further diversifying the potential supramolecular synthons. nih.gov

π-π Stacking: The extended aromatic system of the quinoline core facilitates π-π stacking interactions. nih.govmdpi.com This type of interaction is common in functionalized quinoline ligands, where it can lead to the formation of discrete dimeric species or extended, one-dimensional stacks. rsc.orgdocumentsdelivered.com A Cambridge Structural Database search revealed that π-π stacking is a prevalent feature in metal complexes of quinoline-based ligands, occurring in 69% of cases. rsc.org The geometry of these interactions, including centroid-to-centroid distance and slip angles, is influenced by the electronic nature and steric hindrance of substituents on the quinoline ring. scielo.br

| Interaction Type | Participating Groups | Description | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bonding | Hydrazine (N-H) as donor; Quinoline (N) or Hydrazine (N) as acceptor | Directional electrostatic attraction that strongly influences molecular packing and crystal engineering. researchgate.netresearchgate.net | N···H distance: ~1.8 - 2.2 Å |

| π-π Stacking | Quinoline aromatic rings | Attraction between electron clouds of adjacent aromatic rings, leading to stacked columnar structures. rsc.org | Centroid-to-centroid distance: ~3.3 - 3.8 Å |

| C-H···π Interactions | Methyl C-H groups and the quinoline π-system | A weaker interaction where an alkyl C-H bond acts as a donor to the aromatic ring's electron cloud. rsc.org | H···π centroid distance: ~2.5 - 2.9 Å |

Formation of Supramolecular Architectures

The interplay of the non-covalent forces described above enables derivatives of this compound to form intricate and ordered supramolecular structures through processes like self-assembly and host-guest interactions.

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. The hydrazine group in this compound is a key functional handle for derivatization, often through condensation reactions with aldehydes or ketones to form hydrazones. These derivatives can then undergo programmed self-assembly.

A notable example in a related system is the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones, which proceed through a cascade of nucleophilic substitution, dimerization, and oxidation reactions to yield complex pentacyclic pyridazino-diquinoline structures. mdpi.comnih.gov This demonstrates the inherent ability of quinoline-hydrazine systems to self-assemble into larger, well-defined architectures in a one-pot process. mdpi.com It is plausible that this compound could be utilized in similar pathways to generate novel, polycyclic heterocyclic systems through controlled self-assembly.

Macrocycles are large, ring-shaped molecules that can possess central cavities capable of binding smaller "guest" molecules or ions. tcichemicals.comnih.gov The quinoline unit is an attractive building block for constructing such macrocyclic hosts due to its rigidity and defined geometry. elsevierpure.comthieme-connect.com Recent advances have led to the synthesis of oligoquinoline macrocycles like TriQuinoline (TQ) and TEtraQuinoline (TEQ). elsevierpure.comthieme-connect.com

The 4-hydrazino group provides a reactive site that can be used to link 2,5,8-trimethylquinoline (B20356) units into a larger macrocyclic framework, for example, by reacting with dialdehydes to form macrocyclic hydrazones. beilstein-journals.org Such quinoline-based macrocycles can exhibit selective guest binding, driven by a combination of hydrogen bonding, π-π stacking, and steric complementarity within the macrocyclic cavity, making them promising for applications in sensing and separation. tcichemicals.comresearchgate.net

Potential in Functional Materials Design

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the design of advanced functional materials, particularly those that are responsive or possess useful photophysical properties.

Smart materials are designed to exhibit a significant change in one or more properties in response to external stimuli. Quinoline derivatives have been successfully employed as the core of "push-pull" type fluorescent molecules that display solvatochromism—a change in emission color depending on solvent polarity. nih.govresearchgate.net This responsive behavior is due to changes in the intramolecular charge transfer (ICT) state. nih.gov

Furthermore, quinoline-tagged organic probes have been developed as highly sensitive and selective fluorescent sensors for detecting metal ions (e.g., Zn²⁺) and nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). rsc.org The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET). rsc.org By functionalizing the hydrazine group of this compound, it is possible to design novel chemosensors that can respond to specific analytes through changes in their fluorescence output.

The quinoline ring is an intrinsic fluorophore, and its derivatives are widely explored for applications in luminescence chemistry, including as dyes and components of organic light-emitting diodes (OLEDs). scielo.br The absorption and emission properties of quinoline derivatives can be precisely tuned by altering the substitution pattern on the aromatic ring. scielo.br

Derivatives of this compound hold potential as building blocks for new photoluminescent materials. The electron-donating nature of the hydrazine and methyl groups can influence the energy levels of the molecular orbitals, potentially shifting emission wavelengths and enhancing quantum yields. The hydrazine moiety can also be used to covalently link the quinoline fluorophore to other systems, such as in the formation of luminescent coordination polymers or conjugated heterocyclic systems, to create materials with tailored photophysical properties. mdpi.commdpi.com

| Quinoline Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Application/Feature | Reference |

|---|---|---|---|---|---|

| Amino-quinoline (TFMAQ) in Toluene | ~400 | ~493-526 | High (~0.57) | Solvatochromic fluorescent probe | nih.govresearchgate.net |

| Amino-quinoline (TFMAQ) in Methanol | ~420 | ~600 | Low (<0.01) | Fluorescence quenching in polar solvents | nih.govresearchgate.net |

| Quinoline-based Cu(II) Polymer | 364 | 422 | Not specified | Photoluminescent coordination polymer | mdpi.com |

| Quinoline-tagged Sensor (for Zn²⁺) | 340 | 445 | Not specified | Chelation-enhanced fluorescence | rsc.org |

Theoretical and Computational Investigations of 4 Hydrazino 2,5,8 Trimethylquinoline

Quantum Chemical Studies

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Electronic Structure and Molecular Geometry: DFT calculations would be used to determine the optimized molecular geometry of 4-Hydrazino-2,5,8-Trimethylquinoline in its ground state. This involves calculating key structural parameters. The results of such a hypothetical optimization are typically presented in a table format.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.38 Å |

| C4-N (Hydrazino) | ~1.39 Å | |

| N-N (Hydrazino) | ~1.44 Å | |

| Bond Angle | C3-C4-C4a | ~119° |

| C4-N-N | ~115° | |

| Dihedral Angle | C3-C4-N-N | ~175° |

Note: These values are illustrative and represent typical ranges for similar structures. Actual values would require specific DFT calculations.

Energetic Profiles: DFT calculations would also provide insights into the molecule's energetic profile. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its dynamic behavior.

Conformational Analysis: MD simulations would explore the conformational landscape of the molecule, identifying the most stable arrangements of its atoms. This is particularly important for understanding the flexibility of the hydrazino group and the methyl substituents, which can influence how the molecule interacts with other molecules.

Intermolecular Interactions: When simulated in a solvent (like water) or with other molecules, MD can elucidate the nature of intermolecular interactions. This includes identifying potential hydrogen bond donors and acceptors and quantifying the strength of these interactions, which are critical for predicting the compound's behavior in a biological or chemical system.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are powerful tools for predicting how a molecule will interact with electromagnetic radiation and other chemical species.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Visible absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). Calculations can also predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, and chemical shifts for ¹H and ¹³C NMR spectroscopy.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectrum | Predicted Peak/Signal | Assignment |

|---|---|---|

| UV-Vis (λmax) | ~320 nm | π→π* transition |

| IR (cm⁻¹) | ~3350 cm⁻¹ | N-H stretch (hydrazino) |

| ~1610 cm⁻¹ | C=N/C=C stretch (quinoline) | |

| ¹H NMR (δ, ppm) | ~2.4 ppm | -CH₃ protons |

| ~7.0-8.0 ppm | Aromatic protons |

Note: These are example predictions. Actual spectra would need to be computationally generated.

Reactivity Profiles: Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack. Other calculated reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atomic sites within the molecule.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's chemical structure with its biological activity or physical properties.

Should this compound be included in a study of a series of related compounds, a QSAR or QSPR model could be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that predicts the activity or property of new, untested compounds. For instance, a QSAR model might predict the potential antimalarial activity of this compound based on descriptors derived from its calculated structure and electronic properties. The development of such models, however, is contingent on the availability of experimental data for a training set of molecules that includes this compound.

Advanced Spectroscopic Characterization Techniques for 4 Hydrazino 2,5,8 Trimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques for structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-Hydrazino-2,5,8-trimethylquinoline, ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl group protons, and the hydrazino group protons. The aromatic protons on the quinoline (B57606) core would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position and the electronic influence of the substituents. The three methyl groups (at positions 2, 5, and 8) would likely appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm). The protons of the hydrazino group (-NHNH₂) would exhibit broader signals, and their chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The quinoline ring carbons would resonate in the aromatic region (δ 110-160 ppm). The carbons bearing the methyl groups and the hydrazino group would have their chemical shifts influenced by these substituents. The methyl carbons are expected in the upfield region of the spectrum (δ 15-25 ppm).

2D NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Hydrazinylquinoline Derivative This table presents typical chemical shift ranges based on known data for similar quinoline structures to illustrate the expected NMR characteristics of this compound.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.5 | m | Aromatic-C | 110 - 150 |

| C3-H | 6.5 - 7.5 | s | C=N | ~155 |

| NH | Variable (broad) | br s | C-NHNH₂ | ~148 |

| NH₂ | Variable (broad) | br s | C2-CH₃ | ~20 |

| CH₃ | 2.0 - 3.0 | s | C5-CH₃ | ~18 |

| C8-CH₃ | ~16 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the hydrazino group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can be indicative of the primary amine (-NH₂) of the hydrazine (B178648) moiety. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amino group may be seen around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals, which would be useful in confirming the quinoline core structure.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (Hydrazino) | 3200 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (Methyl) | 2850 - 3000 | Medium |

| C=N / C=C stretch (Quinoline ring) | 1500 - 1650 | Strong |

| N-H bend (Hydrazino) | 1580 - 1650 | Medium |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS) for molecular weight and fragmentation pattern analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, mass spectrometry would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass with high precision, allowing for the determination of the molecular formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation, leading to the formation of characteristic ions. The fragmentation of hydrazinoquinolines can proceed through various pathways, including the loss of the hydrazino group or parts of it, and fragmentation of the quinoline ring system. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Electrospray ionization (ESI) is a softer ionization technique that is often used to observe the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful for confirming the molecular weight. nih.govresearchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound or one of its derivatives can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydrazino group, which are crucial for understanding the solid-state properties of the compound. The analysis of crystal structures of related heterocyclic compounds has demonstrated the power of this technique in elucidating detailed molecular geometries and intermolecular interactions. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The quinoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoline ring. The presence of the electron-donating hydrazino and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule, indicating an extension of the conjugated system. The study of various quinoline derivatives has shown that substituents significantly influence their UV-Vis absorption spectra.

Analytical Methodologies for 4 Hydrazino 2,5,8 Trimethylquinoline

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are paramount for separating 4-Hydrazino-2,5,8-Trimethylquinoline from impurities, starting materials, or byproducts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of quinoline (B57606) derivatives. A reversed-phase HPLC method would likely be the primary choice for analyzing this compound. In this approach, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The inclusion of a buffer in the mobile phase can be crucial for achieving sharp, symmetrical peaks, especially given the basic nature of the quinoline and hydrazine (B178648) moieties. Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system is strongly chromophoric.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) |

| Gradient | 20% to 80% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. While the hydrazino group might impart some polarity and reduce volatility, derivatization could be employed to enhance its amenability to GC analysis. However, direct GC analysis might be feasible. A typical GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Potential GC-MS Parameters:

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Spectrophotometric and Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy is a straightforward method for quantitative analysis. The extended aromatic system of the quinoline ring results in strong absorption in the UV-Vis region. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be analyzed to determine its absorbance at a specific wavelength (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is valuable for quick concentration measurements and for use as a detection method in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure determination.

¹H NMR would provide information on the number and chemical environment of the protons. The aromatic protons on the quinoline ring would appear as distinct signals, and their coupling patterns would help to confirm their positions. The methyl groups and the protons of the hydrazine group would also have characteristic chemical shifts.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, further confirming its structure.

2D NMR techniques , such as COSY and HSQC, could be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, for instance, the loss of the hydrazine group.

Expected Spectroscopic Data Summary:

| Technique | Expected Observations |

| UV-Vis | Strong absorbance bands in the UV region characteristic of the quinoline chromophore. |

| ¹H NMR | Signals corresponding to aromatic protons, three methyl groups, and NH/NH₂ protons. |

| ¹³C NMR | Resonances for all carbon atoms, including those in the quinoline core and the methyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

Electrochemical Detection and Quantification Methods

The hydrazine moiety in this compound is electrochemically active and can be oxidized. This property allows for the use of electrochemical methods for its detection and quantification. Techniques like cyclic voltammetry (CV) , differential pulse voltammetry (DPV) , and amperometry could be employed. These methods typically involve a three-electrode system where a potential is applied to a working electrode, and the resulting current from the oxidation of the hydrazine group is measured. The current generated is proportional to the concentration of the compound. Modified electrodes can be used to enhance sensitivity and selectivity.

Hypothetical Voltammetric Analysis Parameters:

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

Applications in Chemical Research and Development, and Quality Control

The analytical methodologies described above are crucial throughout the lifecycle of this compound in a research and development or quality control setting.

In Chemical Research and Development , these techniques are vital for:

Reaction Monitoring: HPLC or GC can be used to track the progress of the synthesis of this compound, ensuring the reaction has gone to completion and identifying the formation of any byproducts.

Structural Confirmation: NMR and mass spectrometry are essential for verifying the identity and structure of the newly synthesized compound.

Purity Assessment: Chromatographic methods are used to determine the purity of the final product, which is critical for its use in further research.

In a Quality Control (QC) laboratory, these methods ensure the consistency and quality of the compound:

Identity Testing: Spectroscopic methods like IR or UV-Vis can be used as a quick identity check against a reference standard.

Purity and Impurity Profiling: HPLC is the gold standard for quantifying the purity of a batch and for identifying and quantifying any impurities.